molecular formula C13H5Cl2N4NaO8S B13773899 Sodium 2,5-dichloro-4-(1,3-dihydro-5,7-dinitro-3-oxo-2H-indazol-2-yl)benzenesulphonate CAS No. 70209-94-8

Sodium 2,5-dichloro-4-(1,3-dihydro-5,7-dinitro-3-oxo-2H-indazol-2-yl)benzenesulphonate

Cat. No.: B13773899
CAS No.: 70209-94-8
M. Wt: 471.2 g/mol
InChI Key: MCTOMHNFFBXERI-UHFFFAOYSA-M
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Description

Sodium 2,5-dichloro-4-(1,3-dihydro-5,7-dinitro-3-oxo-2H-indazol-2-yl)benzenesulphonate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes dichloro, dinitro, and indazolyl groups, contributing to its diverse reactivity and functionality .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2,5-dichloro-4-(1,3-dihydro-5,7-dinitro-3-oxo-2H-indazol-2-yl)benzenesulphonate typically involves multi-step organic reactions. The process begins with the chlorination of a suitable benzene derivative, followed by nitration to introduce nitro groups. The indazole ring is then formed through cyclization reactions, and the final sulphonation step introduces the sulphonate group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis are employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Sodium 2,5-dichloro-4-(1,3-dihydro-5,7-dinitro-3-oxo-2H-indazol-2-yl)benzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups yields amino derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Sodium 2,5-dichloro-4-(1,3-dihydro-5,7-dinitro-3-oxo-2H-indazol-2-yl)benzenesulphonate has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for therapeutic applications due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 2,5-dichloro-4-(1,3-dihydro-5,7-dinitro-3-oxo-2H-indazol-2-yl)benzenesulphonate involves its interaction with specific molecular targets. The compound’s nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both dichloro and dinitro groups in Sodium 2,5-dichloro-4-(1,3-dihydro-5,7-dinitro-3-oxo-2H-indazol-2-yl)benzenesulphonate makes it unique among similar compounds.

Properties

CAS No.

70209-94-8

Molecular Formula

C13H5Cl2N4NaO8S

Molecular Weight

471.2 g/mol

IUPAC Name

sodium;2,5-dichloro-4-(5,7-dinitro-3-oxo-1H-indazol-2-yl)benzenesulfonate

InChI

InChI=1S/C13H6Cl2N4O8S.Na/c14-7-4-11(28(25,26)27)8(15)3-9(7)17-13(20)6-1-5(18(21)22)2-10(19(23)24)12(6)16-17;/h1-4,16H,(H,25,26,27);/q;+1/p-1

InChI Key

MCTOMHNFFBXERI-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C2=C1C(=O)N(N2)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)[N+](=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

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